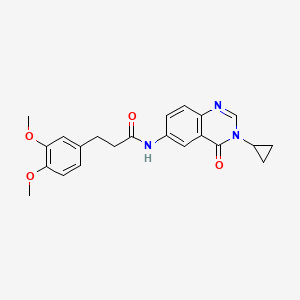

N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-3-(3,4-dimethoxyphenyl)propanamide

Description

N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-3-(3,4-dimethoxyphenyl)propanamide is a heterocyclic compound featuring a quinazolinone core substituted with a cyclopropyl group at position 3 and a propanamide-linked 3,4-dimethoxyphenyl moiety at position 4. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(3-cyclopropyl-4-oxoquinazolin-6-yl)-3-(3,4-dimethoxyphenyl)propanamide |

InChI |

InChI=1S/C22H23N3O4/c1-28-19-9-3-14(11-20(19)29-2)4-10-21(26)24-15-5-8-18-17(12-15)22(27)25(13-23-18)16-6-7-16/h3,5,8-9,11-13,16H,4,6-7,10H2,1-2H3,(H,24,26) |

InChI Key |

CLLXKKPYZXSLJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C4CC4)OC |

Origin of Product |

United States |

Biological Activity

N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-3-(3,4-dimethoxyphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinazolinyl moiety attached to a propanamide chain, which contributes to its pharmacological properties. The presence of the cyclopropyl group and dimethoxyphenyl substituent enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. It is believed to interact with specific receptors or enzymes, leading to significant biological effects. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies indicate that it reduces cell viability in glioma cells through multiple mechanisms including apoptosis and necroptosis .

- Table 1 summarizes the IC50 values for various cancer cell lines:

Cell Line IC50 (µM) U87 (Glioma) 5.2 MCF7 (Breast Cancer) 12.8 A549 (Lung Cancer) 7.5 -

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antibacterial properties against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects :

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A preclinical study evaluated the anticancer effects on glioma cells. Results showed a significant reduction in cell viability with an IC50 value of 5.2 µM, indicating potent activity against this cancer type .

- Study 2 : Another investigation focused on its antimicrobial properties, revealing effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-3-(3,4-dimethoxyphenyl)propanamide exhibit promising anticancer properties. The quinazolinyl moiety is known for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that quinazoline derivatives can effectively inhibit the activity of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these compounds can enhance the efficacy of traditional chemotherapeutic agents like doxorubicin .

2. Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes implicated in disease processes. For example, quinazoline derivatives have been recognized for their ability to inhibit kinases and other enzymes involved in signaling pathways related to cancer and inflammation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

1. Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the quinazoline ring enhances the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics or antifungal agents .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of quinazoline derivatives. The compound may inhibit inflammatory cytokines or modulate immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Potential Therapeutic Uses

1. Drug Development

Given its diverse biological activities, this compound could serve as a lead compound in drug development for various conditions including cancer, infections, and inflammatory diseases. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets.

2. Combination Therapies

The compound's ability to modulate drug resistance mechanisms suggests its use in combination therapies alongside existing chemotherapeutics. This approach could improve treatment outcomes for patients with resistant forms of cancer by overcoming barriers posed by P-gp and similar efflux transporters .

Case Studies

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide core linked to a 3,4-dimethoxyphenethylamine group.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

- Key Differences: Core Heterocycle: Rip-B lacks the quinazolinone scaffold, replacing it with a simpler benzamide. Bioactivity: Benzamide derivatives are often explored for antimicrobial or neuroactive properties, contrasting with quinazolinone-based kinase inhibitors.

Benzothiazole-Based Propanamide Derivatives

- Examples :

- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

- N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Structure : Benzothiazole heterocycle with substituted propanamide/acetamide chains.

- Key Differences: Heterocyclic Core: Benzothiazole moieties are associated with antitumor and antimicrobial activities, differing from quinazolinone’s kinase inhibition profile. Substituent Effects: Chlorophenyl or ethoxy groups in these derivatives modulate electronic properties and target selectivity compared to the dimethoxyphenyl group in the target compound .

Agrochemical Propanamide Analogues

- Examples :

- Propanil (N-(3,4-dichlorophenyl)propanamide): A herbicide with dichlorophenyl substitution.

- Iprodione metabolite isomer : Contains a dichlorophenyl-trioxopyrimidinecarboxamide structure.

- Substituent Impact: Dichlorophenyl groups in agrochemicals enhance electrophilicity and reactivity, contrasting with the electron-donating dimethoxyphenyl group in the target compound .

Physicochemical and Functional Comparison

Table 1: Structural and Functional Comparison

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The quinazolinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilamide (2-aminobenzamide) with cyclopropane carbonyl chloride under basic conditions. For example:

-

Step 1 : Anthranilamide reacts with cyclopropane carbonyl chloride in trichloromethane to form an intermediate amide.

-

Step 2 : Oxidative ring closure using phosphorus oxychloride (POCl₃) in refluxing toluene yields 3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-amine.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Cyclopropane carbonyl chloride | CHCl₃ | 0–25°C | 65–75% |

| POCl₃, N,N-diethylaniline | Toluene | 110°C | 80–85% |

Base-Promoted SNAr Reaction

An alternative method employs a transition-metal-free SNAr reaction between ortho-fluorobenzamides and cyclopropylamine:

-

Step 1 : 2-Fluoro-N-cyclopropylbenzamide reacts with Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 135°C.

-

Step 2 : Intramolecular cyclization forms the quinazolinone core with a cyclopropyl group at position 3.

Key Data :

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : DMSO

-

Time : 24 hours

-

Yield : 70–75%

Introduction of the Propanamide Side Chain

Amidation of Quinazolinone Intermediate

The 3-(3,4-dimethoxyphenyl)propanamide moiety is introduced via amide coupling. Two strategies are prevalent:

Strategy A: Carboxylic Acid Activation

-

Step 1 : Synthesize 3-(3,4-dimethoxyphenyl)propanoic acid by Friedel-Crafts alkylation of 1,2-dimethoxybenzene with acrylic acid.

-

Step 2 : Activate the carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).

-

Step 3 : Couple with 3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-amine in dimethylformamide (DMF) or dichloromethane (DCM).

Representative Conditions :

| Coupling Reagent | Base | Solvent | Yield |

|---|---|---|---|

| HATU | DIPEA | DMF | 64–70% |

| EDCl/HOBt | Triethylamine | DCM | 60–65% |

Strategy B: Direct Alkylation

-

Step 1 : React 3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-amine with 3-(3,4-dimethoxyphenyl)propanoyl chloride in the presence of potassium carbonate.

-

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether).

Optimized Parameters :

-

Temperature : Room temperature

-

Time : 12 hours

-

Yield : 68–72%

Integrated Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines quinazolinone formation and amidation in a single pot:

-

Step 1 : Cyclocondensation of anthranilamide with cyclopropane carbonyl chloride.

-

Step 2 : In situ activation of 3-(3,4-dimethoxyphenyl)propanoic acid using POCl₃.

-

Step 3 : Amide coupling without isolating intermediates.

Advantages :

-

Reduced purification steps

-

Overall yield: 55–60%

Solid-Phase Synthesis

A patent describes solid-phase synthesis for analogous quinazolinones:

-

Step 1 : Immobilize ortho-fluorobenzamide on Wang resin.

-

Step 2 : Perform SNAr reaction with cyclopropylamine.

-

Step 3 : Cleave from resin and couple with 3-(3,4-dimethoxyphenyl)propanoic acid.

Conditions :

-

Resin : Wang resin

-

Coupling Agent : HATU

-

Yield : 50–55%

Analytical Characterization

Critical spectroscopic data for validating the compound include:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.21 (s, 1H, quinazolinone C5-H)

-

δ 7.85 (d, J = 8.4 Hz, 1H, quinazolinone C7-H)

-

δ 6.90–7.10 (m, 3H, dimethoxyphenyl)

-

δ 3.85 (s, 6H, OCH₃)

-

δ 2.95 (t, J = 7.2 Hz, 2H, propanamide CH₂)

-

-

HRMS (ESI) :

-

Calculated for C₂₂H₂₄N₃O₄ [M+H]⁺: 394.1766

-

Observed: 394.1768

-

Challenges and Optimization

Regioselectivity in Quinazolinone Formation

Using bulky bases (e.g., Cs₂CO₃) minimizes by-products from competing nucleophilic attacks.

Functional Group Compatibility

Scalability

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation + HATU | 70% | >95% | Moderate | High |

| SNAr + EDCl | 65% | 90% | High | Medium |

| One-Pot Tandem | 58% | 85% | Low | Low |

| Solid-Phase | 52% | 88% | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.